Caprolactam

Description

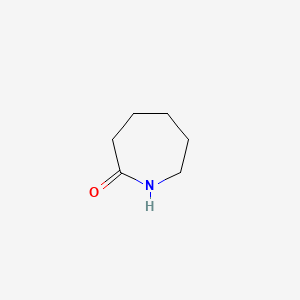

Structure

3D Structure

Properties

IUPAC Name |

azepan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c8-6-4-2-1-3-5-7-6/h1-5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBKVHLHDHHXQEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)NCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9012-16-2 | |

| Record name | 2H-Azepin-2-one, hexahydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9012-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4020240 | |

| Record name | Caprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Caprolactam is a clear to milky white-colored solution with a mild, disagreeable odor. Contact may cause slight irritation to skin, eyes, and mucous membranes. May be mildly toxic by ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. As a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. Used to make other chemicals., Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals; Pellets or Large Crystals, Liquid; Pellets or Large Crystals, Liquid, Other Solid; Pellets or Large Crystals, Other Solid, White, crystalline solid or flakes with an unpleasant odor; Note: Significant vapor concentrations would be expected only at elevated temperatures; [NIOSH], WHITE HYGROSCOPIC CRYSTALS OR FLAKES., Yellowish solid; Amine, spicy aroma, Clear to milky white-colored solution with a mild, disagreeable odor., White, crystalline solid or flakes with an unpleasant odor. [Note: Significant vapor concentrations would be expected only at elevated temperatures.] | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-Hexalactam | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

512.4 °F at 760 mmHg (NTP, 1992), 270 °C, BP: 180 °C @ 50 mm Hg, 267 °C, 515 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

257 °F (NTP, 1992), 110 °C, 125 °C o.c., 282 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 68.9 °F (NTP, 1992), Soluble in chlorinated solvents, petroleum distillate, and cyclohexene., Freely sol in methanol, ethanol,tetrahydrofurfuryl alc; ether, dimethylformamide, sol in chlorinated hydrocarbons, cyclohexene, petroleum fractions, Soluble in benzene, ethanol, and chloroform, In water, 5.25X10+6 mg/l @ 25 °C., Solubility in water: good, Soluble in water, Soluble (in ethanol), 53% | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,6-Hexalactam | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1583/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.02 at 170.6 °F (USCG, 1999) - Denser than water; will sink, Specific gravity: 1.02 at 75 °C/4 °C (liq), Density: 1.05 @ 25 °C/4 °C /70% aq soln/, Relative density (water = 1): 1.02, 1.02, 1.01 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.91 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.91 (air=1), Relative vapor density (air = 1): 3.91, 3.91 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.001 mmHg at 68 °F ; 3 mmHg at 212 °F (NTP, 1992), 0.0019 [mmHg], Vapor pressure: 6 mm Hg @ 120 °C, 1.9X10-3 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.26, 0.00000008 mmHg | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/339 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Moisture-0.10% max; iron (as Fe) 0.5 ppm max; volatile bases (as ammonia 5 ppm max; cyclohexanone oxime 10 ppm max | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Hygroscopic leaflets from petroleum ether, White, crystalline solid or flakes ... [Note: Significant vapor concentrations would be expected only at elevated temperatures]., White flakes or fused | |

CAS No. |

105-60-2 | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Caprolactam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caprolactam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105602 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117393 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25536 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CAPROLACTAM | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4977 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caprolactam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CAPROLACTAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6879X594Z8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Epsilon-caprolactam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062769 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2H-Azepin-2-one, hexahydro- | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CM381378.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

156 °F (NTP, 1992), 69.3 °C, 70 °C, 156 °F | |

| Record name | CAPROLACTAM | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8396 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | CAPROLACTAM | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/187 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CAPROLACTAM | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0118 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | CAPROLACTAM | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/34 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Caprolactam | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0097.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Synthesis and Production of Caprolactam from Cyclohexanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caprolactam, an organic compound with the formula (CH₂)₅C(O)NH, is the precursor to Nylon 6, a widely used synthetic polymer. The primary industrial route for its synthesis commences with cyclohexanone. This technical guide provides a comprehensive overview of the synthesis and production of this compound from cyclohexanone, detailing the core chemical transformations, experimental protocols, and critical process parameters. The synthesis is predominantly a two-step process: the oximation of cyclohexanone to form cyclohexanone oxime, followed by the Beckmann rearrangement of the oxime to yield this compound.[1] This document will explore both laboratory-scale procedures and industrial production methodologies, presenting quantitative data in a structured format for clarity and comparative analysis.

Synthesis of Cyclohexanone Oxime from Cyclohexanone

The initial stage in the production of this compound from cyclohexanone is the conversion of the ketone to its corresponding oxime. This reaction involves the treatment of cyclohexanone with a hydroxylamine salt in the presence of a base.

Reaction Principle

The synthesis of cyclohexanone oxime is a condensation reaction between cyclohexanone and hydroxylamine.[2] The lone pair of electrons on the nitrogen atom of hydroxylamine nucleophilically attacks the electrophilic carbonyl carbon of cyclohexanone. A series of proton transfers follows, leading to the elimination of a water molecule and the formation of the carbon-nitrogen double bond characteristic of an oxime.[3]

Experimental Protocol (Laboratory Scale)

This protocol is adapted from established laboratory procedures.[2][4]

Materials:

-

Cyclohexanone

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or Sodium hydroxide (NaOH)

-

Ethanol

-

Distilled water

-

Petroleum ether (for recrystallization)

Procedure:

-

In a conical flask, dissolve hydroxylamine hydrochloride and sodium acetate in distilled water.

-

Warm the solution gently to approximately 40°C.

-

In a separate beaker, dissolve cyclohexanone in ethanol.[2]

-

Add the cyclohexanone solution to the hydroxylamine hydrochloride and sodium acetate solution while stirring vigorously.

-

Continue heating and stirring; crystalline cyclohexanone oxime will begin to separate.[4]

-

Cool the reaction mixture in an ice bath to maximize crystallization.

-

Filter the solid product using gravity or vacuum filtration.

-

Wash the crystals with a small amount of cold water.

-

For further purification, recrystallize the crude product from a suitable solvent such as petroleum ether.[4]

-

Dry the purified crystals to obtain cyclohexanone oxime.

Industrial Process Considerations

In an industrial setting, the oximation of cyclohexanone is a critical step. Various processes are employed, including the Raschig process and ammoximation.[5] The ammoximation process, which involves the reaction of cyclohexanone with ammonia and hydrogen peroxide in the presence of a titanosilicate catalyst (like TS-1), is considered a "greener" alternative as it avoids the formation of ammonium sulfate byproduct.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of cyclohexanone oxime.

| Parameter | Laboratory Scale | Industrial (Ammoximation) |

| Reactants | Cyclohexanone, Hydroxylamine hydrochloride, Sodium acetate | Cyclohexanone, Hydrogen peroxide, Ammonia |

| Catalyst | - | Titanosilicate (TS-1) |

| Solvent | Water, Ethanol | tert-Butyl alcohol |

| Temperature | ~40°C | 85°C |

| Pressure | Atmospheric | 0.25 MPa |

| Molar Ratio | - | Cyclohexanone/H₂O₂/NH₃ = 1/1.1/1.8 |

| Yield | ~80-90% | High conversion and selectivity |

Beckmann Rearrangement of Cyclohexanone Oxime to this compound

The second and most crucial step is the acid-catalyzed conversion of cyclohexanone oxime into its corresponding lactam, this compound. This classic organic reaction is known as the Beckmann rearrangement.

Reaction Principle and Mechanism

The Beckmann rearrangement involves the treatment of an oxime with an acidic reagent, such as concentrated sulfuric acid or oleum, to induce a molecular rearrangement.[1][7] The reaction is highly stereospecific, with the group anti-periplanar to the hydroxyl group on the nitrogen atom migrating. In the case of cyclohexanone oxime, this results in the expansion of the six-membered ring to a seven-membered ring containing a nitrogen atom, forming the cyclic amide, this compound.[8]

Experimental Protocol (Laboratory Scale)

Caution: This reaction involves the use of highly corrosive acids and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Cyclohexanone oxime

-

Concentrated sulfuric acid or Oleum (fuming sulfuric acid)

-

Ammonia solution (for neutralization)

-

Organic solvent for extraction (e.g., benzene or toluene)

Procedure:

-

In a reaction vessel, carefully add cyclohexanone oxime to pre-cooled concentrated sulfuric acid or oleum with constant stirring. The reaction is exothermic and the temperature should be controlled.

-

The reaction mixture is typically maintained at a specific temperature for a set period to ensure complete rearrangement.

-

After the reaction is complete, the acidic mixture is carefully neutralized with an aqueous ammonia solution. This step is also highly exothermic.

-

The neutralization results in the formation of two phases: an upper layer of crude this compound and a lower aqueous layer of ammonium sulfate.[9]

-

Separate the crude this compound layer.

-

The crude product can be further purified by extraction with an organic solvent followed by distillation.[9]

Industrial Production Process

Industrially, the Beckmann rearrangement is a continuous process often carried out in a series of reactors.[10] Oleum is a common catalyst, and the reaction temperature is carefully controlled between 70°C and 130°C.[11] After the rearrangement, the reaction mixture is neutralized with ammonia. The resulting crude this compound is then subjected to a multi-step purification process.[9] Efforts to develop more environmentally friendly processes focus on using solid acid catalysts to minimize the production of ammonium sulfate.[12]

Quantitative Data Summary

The following table presents key quantitative parameters for the Beckmann rearrangement.

| Parameter | Typical Industrial Conditions |

| Catalyst | Oleum (24-35% SO₃) or Concentrated Sulfuric Acid |

| Temperature | 70 - 130°C (often 108 - 118°C)[11] |

| Oleum to Oxime Ratio | 1.1 to 1.8 kg oleum per kg cyclohexanone oxime[11] |

| Residence Time | 10 to 600 minutes in a delay zone[11] |

| Yield | The combined efficiency of converting cyclohexanone to this compound is approximately 98%. |

| Byproducts | Ammonium sulfate (from neutralization) |

Purification of this compound

The crude this compound obtained from the Beckmann rearrangement contains various impurities that must be removed to meet the stringent purity requirements for polymerization into Nylon 6.

Overview of Purification Techniques

Industrial purification of this compound is a multi-stage process that may include:

-

Extraction: Using organic solvents like benzene or toluene to separate this compound from the aqueous ammonium sulfate solution.[9]

-

Distillation: To remove water, low-boiling, and high-boiling impurities.[9]

-

Crystallization: To achieve high purity this compound.

-

Ion Exchange: To remove ionic impurities.

-

Hydrogenation: To decolorize and remove certain unsaturated impurities.

Typical Impurities

Impurities that can form during the Beckmann rearrangement include cyclohexanone, 2-cyclohexen-1-one, and octahydrophenazine.[13] The formation of these impurities is influenced by process parameters such as mixing efficiency, acid-to-oxime ratio, and SO₃ concentration.[13]

Process Workflow and Signaling Pathways

Overall Synthesis Workflow

Caption: Overall workflow for the synthesis of this compound from cyclohexanone.

Beckmann Rearrangement Mechanism

Caption: Simplified mechanism of the Beckmann rearrangement.

Conclusion

The synthesis of this compound from cyclohexanone is a well-established and optimized industrial process. The core transformations, oximation and the Beckmann rearrangement, are fundamental reactions in organic chemistry. While the conventional process is highly efficient, ongoing research focuses on developing more sustainable and environmentally benign methodologies, particularly by minimizing the use of strong acids and the subsequent formation of inorganic byproducts. A thorough understanding of the reaction mechanisms, experimental parameters, and purification techniques is essential for researchers and professionals involved in the production and application of this vital industrial chemical.

References

- 1. valcogroup-valves.com [valcogroup-valves.com]

- 2. youtube.com [youtube.com]

- 3. scribd.com [scribd.com]

- 4. prepchem.com [prepchem.com]

- 5. chemcess.com [chemcess.com]

- 6. UCM - GRUPO DE INVESTIGACIÓN INPROQUIMA [ucm.es]

- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]

- 8. scribd.com [scribd.com]

- 9. US20140171638A1 - Process for preparing purified this compound from the beckmann rearrangement of cyclohexane oxime - Google Patents [patents.google.com]

- 10. US5264571A - Preparation of this compound by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]

- 11. US4804754A - Preparation of this compound from cyclohexanone oxime by Beckmann rearrangement - Google Patents [patents.google.com]

- 12. osti.gov [osti.gov]

- 13. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Chemical Formula and Molecular Structure of Caprolactam

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of ε-caprolactam (azepan-2-one), a crucial cyclic amide in industrial polymer synthesis and a structural motif of interest in medicinal chemistry. This document details its fundamental chemical properties, molecular structure, and the experimental protocols used for its characterization and synthesis.

Chemical Identity and Properties

Caprolactam is a white, hygroscopic crystalline solid at room temperature.[1] It is the lactam derived from 6-aminohexanoic acid, forming a seven-membered heterocyclic ring.[2]

Table 1: Chemical and Physical Properties of ε-Caprolactam

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁NO | [3][4] |

| Molecular Weight | 113.16 g/mol | [2][3] |

| IUPAC Name | Azepan-2-one | [4][5] |

| CAS Registry Number | 105-60-2 | [2][3] |

| Appearance | White, hygroscopic crystalline solid or flakes | [1] |

| Melting Point | 69.2 °C (342.3 K) | [4] |

| Boiling Point | 270.8 °C (544.0 K) | [4] |

| Solubility in Water | 866.89 g/L (at 22 °C) | [4] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a seven-membered ring containing five methylene groups (-CH₂-), one carbonyl group (C=O), and one secondary amine group (-NH-).[1][5] This cyclic amide linkage is the defining feature of its structure.

Solid-State Conformation

X-ray crystallography studies have determined the precise solid-state structure of this compound. The definitive structure was reported by Winkler and Dunitz in 1975 and is available in the Cambridge Structural Database under the reference code CAPLAC . In the crystalline state, the seven-membered ring of this compound is not planar but adopts a stable chair conformation . A key feature of this conformation is that the amide group (–C(O)–NH–) itself is nearly planar, a common characteristic of amides due to resonance stabilization.

In the crystal lattice, this compound molecules form hydrogen-bonded dimers. This occurs via intermolecular hydrogen bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule.

Quantitative Structural Data

The following tables summarize key quantitative data derived from spectroscopic and crystallographic analyses of this compound.

Table 2: Crystallographic Data for ε-Caprolactam

| Parameter | Value | Reference |

| Crystal System | Monoclinic | |

| Space Group | C 1 2/c 1 | [6] |

| Unit Cell Dimensions | a = 19.28 Å | [6] |

| b = 7.78 Å | [6] | |

| c = 9.57 Å | [6] | |

| β = 112.39° | [6] | |

| COD Number | 5000169 | [6] |

Table 3: Spectroscopic Data for ε-Caprolactam

| Data Type | Position / Chemical Shift (δ) | Assignment / Description |

| ¹H NMR (in D₂O) | δ 3.24 ppm (triplet) | -CH₂- adjacent to NH |

| δ 2.46 ppm (triplet) | -CH₂- adjacent to C=O | |

| δ 1.76 ppm (multiplet) | -CH₂- | |

| δ 1.61 ppm (multiplet) | -CH₂-CH₂-CH₂- | |

| ¹³C NMR (in CDCl₃) | δ 179.6 ppm | C=O (Carbonyl) |

| δ 42.4 ppm | C-6 (adjacent to NH) | |

| δ 36.6 ppm | C-2 (adjacent to C=O) | |

| δ 30.6 ppm | C-4 | |

| δ 29.7 ppm | C-5 | |

| δ 23.3 ppm | C-3 | |

| IR Spectroscopy (cm⁻¹) | ~3290 cm⁻¹ | N-H stretching (hydrogen-bonded) |

| ~2930, 2860 cm⁻¹ | C-H stretching | |

| ~1650 cm⁻¹ | C=O stretching (Amide I band) | |

| ~1550 cm⁻¹ | N-H bending (Amide II band) |

Note: NMR chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocols

Synthesis: Beckmann Rearrangement of Cyclohexanone Oxime

The primary industrial and laboratory synthesis of this compound is achieved through the Beckmann rearrangement of cyclohexanone oxime, typically catalyzed by a strong acid like sulfuric acid or oleum.[7][8]

Objective: To synthesize ε-caprolactam from cyclohexanone oxime.

Materials:

-

Cyclohexanone oxime

-

Concentrated sulfuric acid (e.g., 85%)[9]

-

50% Sodium hydroxide solution

-

Chloroform (for extraction)

-

Anhydrous magnesium sulfate (for drying)

-

Decolorizing carbon

Protocol:

-

Rearrangement: In a fume hood, place 10 g of cyclohexanone oxime into a 1-liter beaker. Add 20 mL of 85% sulfuric acid.[9]

-

Initiation (Caution): Gently heat the beaker with a low flame while swirling the contents. The reaction is highly exothermic. Once bubbling begins, immediately remove the beaker from the heat and allow the vigorous reaction, which lasts only a few seconds, to subside.[9] The mixture will likely turn brown.

-

Hydrolysis (Optional, for purification via intermediate): For purification, the acidic solution containing this compound can be diluted with water and boiled to hydrolyze the lactam to 6-aminocaproic acid. This guide proceeds with direct extraction.

-

Neutralization: Carefully and slowly add the cooled reaction mixture to a flask containing a stirred, ice-cold 25% aqueous solution of ammonia or sodium hydroxide until the solution is neutralized (test with pH paper).[8] This step generates significant heat and should be performed with cooling.

-

Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with three portions (e.g., 3x50 mL) of chloroform. Combine the organic extracts.

-

Drying: Dry the combined chloroform extracts over anhydrous magnesium sulfate.

-

Solvent Removal: Filter the solution to remove the drying agent. Remove the chloroform using a rotary evaporator to yield crude this compound as an oil or solid.

-

Purification: The crude product can be further purified by vacuum distillation or by recrystallization from a suitable solvent like petroleum ether or an ether.[9]

Structural Characterization: Single-Crystal X-ray Diffraction

This protocol outlines the general steps for determining the molecular structure of this compound using X-ray crystallography.

Objective: To grow single crystals of this compound and determine its molecular structure.

Materials:

-

Purified ε-caprolactam

-

Solvent for crystallization (e.g., ethyl acetate, diethyl ether, or n-heptane)

-

Small vials or test tubes

-

Microscope

Protocol:

-

Crystal Growth:

-

Slow Evaporation Method: Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethyl acetate) at room temperature in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several hours to days.

-

Cooling Method: Prepare a saturated solution at a slightly elevated temperature. Filter the solution to remove any particulate matter and then allow it to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4 °C), to induce crystallization.

-

Seeding: If spontaneous crystallization is difficult, introduce a tiny seed crystal into a slightly supersaturated solution to initiate crystal growth.

-

-

Crystal Selection: Using a microscope, identify well-formed, single crystals with sharp edges and no visible defects. Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension).

-

Mounting: Carefully mount the selected crystal on a goniometer head using a suitable cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.

-

Data Collection: Mount the goniometer on a single-crystal X-ray diffractometer. An automated routine is used to determine the unit cell parameters and crystal orientation. A full sphere of diffraction data is then collected by rotating the crystal and exposing it to a monochromatic X-ray beam, recording the intensities and positions of the diffracted X-rays on a detector.

-

Structure Solution and Refinement:

-

The collected diffraction data is processed to yield a set of structure factors.

-

The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

An initial molecular model is built into the electron density map.

-

The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed structure factors. The final refined structure provides precise bond lengths, bond angles, and torsion angles.

-

Logical Workflow Visualization

The following diagram illustrates the primary synthesis pathway for ε-caprolactam.

Caption: Synthesis of ε-Caprolactam via Beckmann Rearrangement.

References

- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 2. researchgate.net [researchgate.net]

- 3. Crystallography Open Database - Open Access Crystallography [nanocrystallography.research.pdx.edu]

- 4. mdpi.com [mdpi.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Crystallography Open Database: Search results [qiserver.ugr.es]

- 7. The non-planar amide group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Conformational studies on substituted ε-caprolactams by X-ray crystallography and NMR spectroscopy - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C4NJ01339E [pubs.rsc.org]

The Core Mechanisms of ε-Caprolactam Ring-Opening Polymerization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Polyamide 6, commonly known as Nylon 6, from its monomer precursor ε-caprolactam is a cornerstone of industrial polymer chemistry. The primary route to this transformation is ring-opening polymerization (ROP), a process that can be initiated through various mechanisms, each offering distinct advantages in controlling the final polymer properties. This technical guide provides an in-depth exploration of the core mechanisms of ε-caprolactam ROP—anionic, cationic, and hydrolytic—supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding for researchers and professionals in the field.

Anionic Ring-Opening Polymerization (AROP)

Anionic ring-opening polymerization is the most prevalent and rapid method for producing high molecular weight Polyamide 6.[1] This chain-growth polymerization is characterized by its sensitivity to impurities like water and requires a strong base as a catalyst and an N-acyl lactam as an activator or co-initiator.[1][2]

Mechanism of Anionic ROP

The AROP of ε-caprolactam is a multi-step process involving initiation, propagation, and potential side reactions.

Initiation: The process begins with the deprotonation of ε-caprolactam by a strong base (catalyst), such as sodium hydride (NaH) or a Grignard reagent, to form a lactam anion.[3] This anion then reacts with an activator, typically an N-acyllactam like N-acetyl-ε-caprolactam, which acts as the growth center for the polymer chain.[4]

Propagation: The propagation step involves the nucleophilic attack of a lactam anion on the carbonyl group of the N-acyllactam growth center.[1] This opens the ring of the growth center and forms a new imide linkage. A subsequent rapid proton exchange occurs between the newly formed terminal imide and another monomer molecule, regenerating the lactam anion and elongating the polymer chain by one monomer unit.[5] This sequence of events repeats, leading to the rapid growth of the polyamide chain.

Side Reactions: Several side reactions can occur during AROP, especially at elevated temperatures. These can include transacylation and condensation reactions, which can lead to branching, a broader molecular weight distribution, and the formation of cyclic oligomers.[6]

Quantitative Data for Anionic ROP

The reaction kinetics and final polymer properties are highly dependent on the concentrations of the catalyst and activator, as well as the polymerization temperature.

| Parameter | Catalyst System | Activator System | Temperature (°C) | Time | Conversion (%) | Molar Mass (Mn) | Reference |

| Run 1 | DL (1.5 mol%) | ACL (1.5 mol%) | 140 | ~10 min | >95 | ~20,000 g/mol | [6] |

| Run 2 | DL (3.0 mol%) | ACL (3.0 mol%) | 140 | <5 min | >95 | ~10,000 g/mol | [6] |

| Run 3 | NaH (0.4 wt%) | None | 230 | 120 min | 98.6 | 103,400 g/mol | [7] |

| Run 4 | NaH (0.4 wt%) | None | 245 | 30 min | 97.7 | 124,100 g/mol | [7] |

| Run 5 | C10/C20P (3.2/3.2 wt%) | - | 170 | 2 min (no quench) | 85.5 | - | [5][8] |

| Run 6 | C10/C20P (3.2/3.2 wt%) | - | 170 | 2 min (quenched) | 74.6 | - | [5][8] |

DL: Sodium dicaprolactamato-bis-(2-methoxyethoxo)-aluminate; ACL: N-acetylcaprolactam. C10/C20P are industrial catalyst/activator systems.

Experimental Protocol: Anionic ROP

This protocol is a synthesized example based on common laboratory procedures.[6][7][9]

Materials:

-

ε-caprolactam (recrystallized and dried)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

N-acetylthis compound (activator)

-

Anhydrous toluene or Dimethyl sulfoxide (DMSO)

-

Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Monomer Preparation: Dry ε-caprolactam under vacuum at 60°C for 24 hours to a moisture content below 0.013 mol%.[6][10]

-

Initiation Mixture: In a double-necked flask under a nitrogen atmosphere, melt the dried ε-caprolactam at 100-110°C.

-

Catalyst Addition: Carefully add the required amount of NaH catalyst to the molten monomer. The mixture is heated to the desired polymerization temperature (e.g., 130-180°C).

-

Polymerization: Inject the activator (e.g., N-acetylthis compound) into the mixture to initiate polymerization. The viscosity of the mixture will increase significantly as the polymer forms.[6]

-

Termination and Isolation: The polymerization is typically rapid. After the desired time, the reaction can be terminated by cooling. The resulting polymer is then purified, often by extraction with water to remove unreacted monomer and oligomers, followed by drying under vacuum.[9]

Cationic Ring-Opening Polymerization (CROP)

Cationic ROP of ε-caprolactam is an alternative method that proceeds via cationic intermediates. This mechanism is often initiated by protonic acids or Lewis acids.[11][12]

Mechanism of Cationic ROP

Initiation: The polymerization is initiated by the protonation of the carbonyl oxygen of the ε-caprolactam monomer by a strong acid, which activates the monomer for nucleophilic attack.[13]

Propagation: A neutral monomer molecule then acts as a nucleophile, attacking the activated carbonyl carbon of the protonated monomer. This results in the opening of the ring and the formation of a new, larger species with a terminal cationic center. This process repeats, with the growing polymer chain adding monomer units.[13] The propagation proceeds through an SN1 or SN2 mechanism, depending on the stability of the cationic species.[11]

Termination: The polymerization can be terminated by the addition of a nucleophile or a base, which neutralizes the cationic active center.[13]

Quantitative Data for Cationic ROP

Studies using acid-activated montmorillonite clay (Maghnite-H+) as a catalyst provide insight into the kinetics of CROP.[12]

| Catalyst Amount (wt%) | Temperature (°C) | Time (h) | Conversion (%) | Molar Mass (Mv) |

| 5 | 160 | 15 | 60 | 13,000 g/mol |

| 5 | 180 | 15 | 75 | 14,500 g/mol |

| 5 | 200 | 15 | 88 | 16,000 g/mol |

| 10 | 180 | 15 | 85 | 15,500 g/mol |

Data sourced from a study on CROP catalyzed by Maghnite-H+.[12]

Experimental Protocol: Cationic ROP

This protocol is based on the use of an organic acid catalyst in bulk.[14]

Materials:

-

ε-caprolactam

-

Organic acid catalyst (e.g., 1-(4-sulfobutyl)-3-methylimidazolium hydrogen sulfate)

-

Vial with a magnetic stirrer

-

Liquid nitrogen

Procedure:

-

Mixing: Inside a glove box, mix 3 g of ε-caprolactam with the desired amount of the organic acid catalyst (e.g., 5 mol%) in a vial.

-

Polymerization: Seal the reaction vessel and place it in a pre-heated oil bath at the desired temperature (e.g., 180°C).

-

Reaction Time: Allow the reaction to proceed for the specified time (e.g., 24-72 hours).

-

Termination: Stop the reaction by rapid cooling with liquid nitrogen.

-

Purification: Purify the resulting polymer by Soxhlet extraction for 24 hours in a suitable solvent like THF to remove unreacted monomer and catalyst. Dry the extracted polymer under vacuum at 40°C for 24 hours.

Hydrolytic Ring-Opening Polymerization

Hydrolytic polymerization is the original industrial method for Nylon 6 synthesis. It involves high temperatures and the presence of water, which acts as the initiator.[15]

Mechanism of Hydrolytic ROP

The hydrolytic process is a step-growth polymerization and is generally slower than AROP.

Initiation (Ring Opening): The process starts with the hydrolysis of ε-caprolactam by water at high temperatures (240-280°C), which opens the lactam ring to form 6-aminocaproic acid.[3][16]

Propagation (Polycondensation): The propagation then proceeds in two ways:

-

Polycondensation: The 6-aminocaproic acid molecules react with each other through step-growth polycondensation, eliminating water and forming amide bonds.

-

Monomer Addition: The amine end of a growing polymer chain can also attack another ε-caprolactam monomer, leading to its ring opening and addition to the chain.[17]

A series of equilibria involving ring-opening, polycondensation, and polyaddition reactions ultimately leads to the formation of high molecular weight Polyamide 6.

Quantitative Data for Hydrolytic ROP

The hydrolytic polymerization of ε-caprolactam with α-Amino-ε-caprolactam (ACL) as a comonomer demonstrates the formation of branched polyamide 6.[17][18]

| Comonomer (ACL) | Temperature (°C) | Time (h) | Result |

| Yes | Not specified | Not specified | Branched Polyamide 6 with enhanced rheological properties |

Detailed kinetic data for standard hydrolytic polymerization is extensive and depends heavily on reactor design and water content.

Experimental Protocol: Hydrolytic ROP

This protocol describes a general laboratory-scale hydrolytic polymerization.

Materials:

-

ε-caprolactam

-

Deionized water

-

High-pressure autoclave or reactor

Procedure:

-

Charging the Reactor: Charge the autoclave with ε-caprolactam and a specific amount of water (typically 5-10% by weight).

-

Heating and Pressurization: Seal the reactor and heat it to 250-270°C. The pressure will rise due to the presence of water vapor.

-

Polymerization: Hold the reaction at this temperature for a period of time (e.g., 4-8 hours) to allow the ring-opening and initial polycondensation to occur.

-

Pressure Release: Gradually release the pressure to remove water vapor and shift the equilibrium towards polymer formation.

-

Finishing Stage: Maintain the molten polymer under vacuum or an inert gas stream to further increase the molecular weight by removing the remaining water.

-

Extrusion and Cooling: Extrude the molten polymer from the reactor, cool it (e.g., in a water bath), and pelletize it for further processing.

Polymer Characterization

The resulting Polyamide 6 can be characterized by a variety of techniques to determine its properties.

| Technique | Purpose | Typical Results | Reference |

| Differential Scanning Calorimetry (DSC) | Determine melting (Tm) and crystallization (Tc) temperatures, and crystallinity. | Tm ≈ 220°C for Polyamide 6. | [7] |

| Thermogravimetric Analysis (TGA) | Assess thermal stability and degradation temperature. | Degradation typically starts above 350°C. | [6][19] |

| X-ray Diffraction (XRD) | Identify crystalline structures (α and γ forms). | Calculation of the degree of crystallinity. | [6] |

| Viscometry | Determine the viscosity-average molecular weight (Mv). | Using the Mark-Houwink equation in a suitable solvent (e.g., H₂SO₄ or formic acid). | [6][14] |

| Nuclear Magnetic Resonance (NMR) | Confirm the polymer structure and analyze end-groups. | 1H and 13C NMR are used to verify the polyamide structure. | [20][21] |

| Rheology | Monitor viscosity changes during polymerization and characterize the melt flow properties of the final polymer. | Complex viscosity increases dramatically with conversion. | [6] |

This guide provides a foundational understanding of the primary mechanisms governing the ring-opening polymerization of ε-caprolactam. By controlling the choice of initiator, catalyst, and reaction conditions, researchers can tailor the synthesis of Polyamide 6 to achieve desired molecular weights, architectures, and material properties for a wide range of applications.

References

- 1. pubs.rsc.org [pubs.rsc.org]